

Review of thieno[3,2-d]pyrimidine in medicinal chemistry

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Compound of Interest

Compound Name: 7-Bromothieno[3,2-d]pyrimidine

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An In-Depth Technical Guide to the Thieno[3,2-d]pyrimidine Core in Medicinal Chemistry

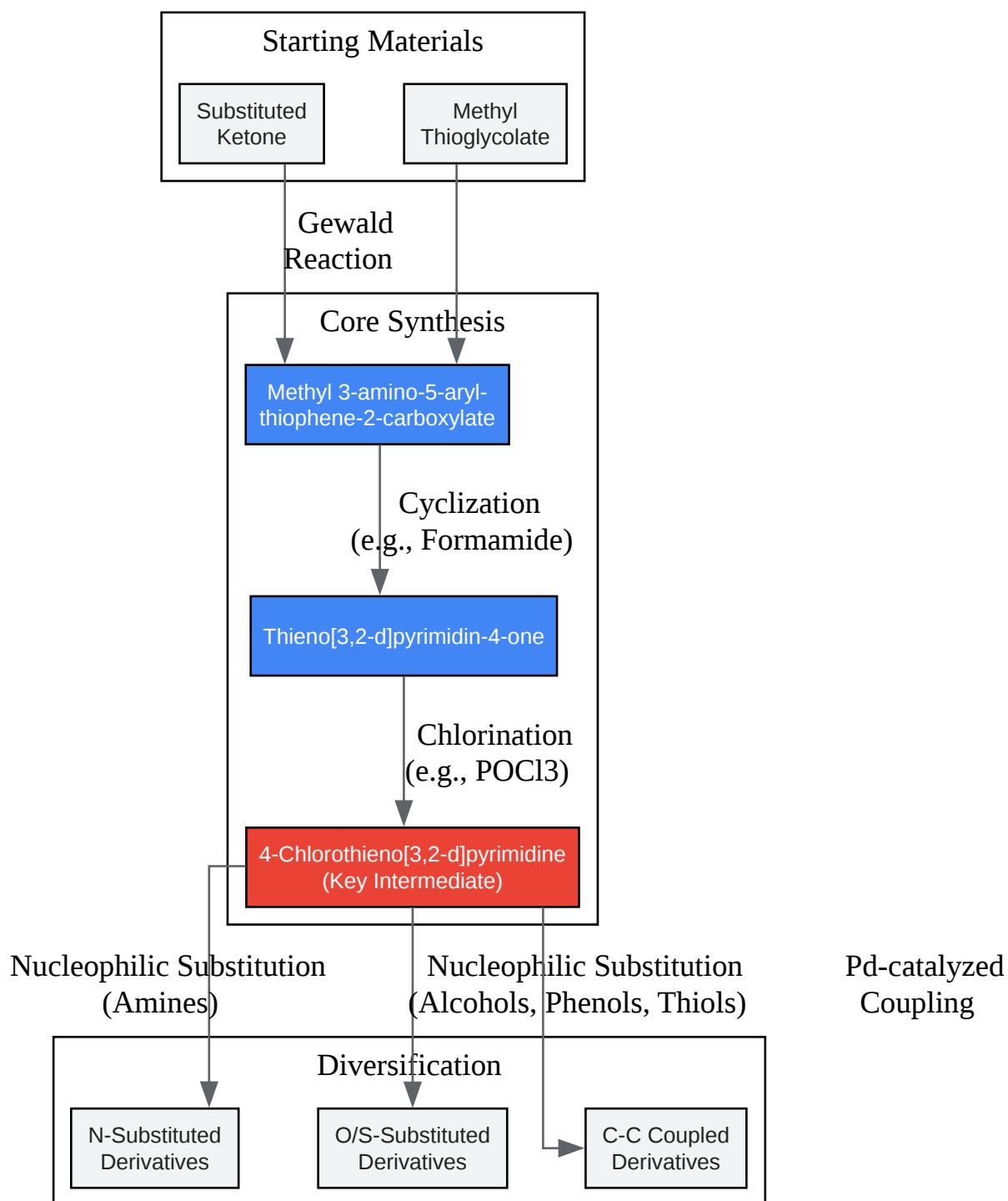
Introduction

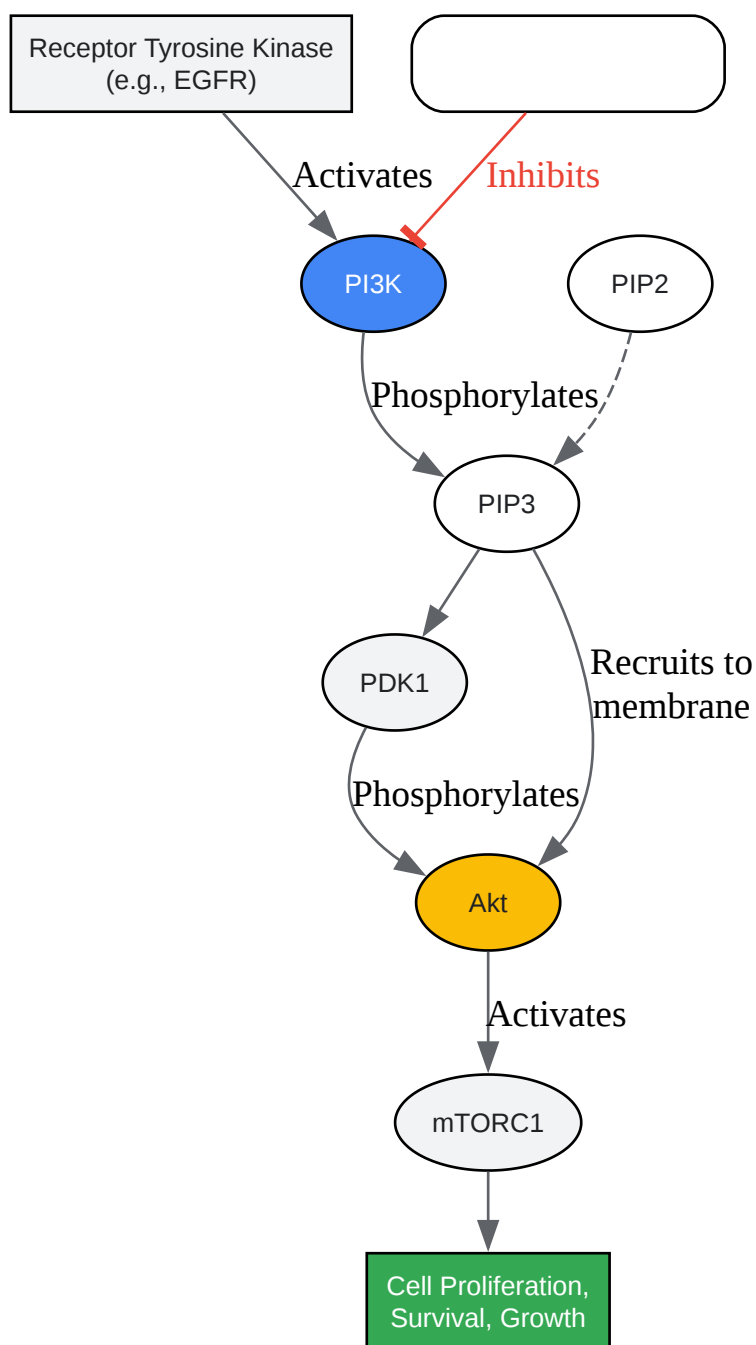
The thieno[3,2-d]pyrimidine scaffold is a bicyclic heterocyclic system of significant interest in medicinal chemistry. Structurally, it fuses an electron-rich thiophene ring with a pharmaceutically important pyrimidine moiety, creating a versatile platform for drug development.^[1] Its resemblance to purines, the fundamental components of DNA and RNA, allows it to act as a bioisostere, interacting with a wide range of biological targets.^[2] This has led to the discovery of thieno[3,2-d]pyrimidine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.^[1] ^[3]^[4]^[5] The fused ring system offers excellent stability under physiological conditions while often conferring favorable pharmacokinetic properties such as enhanced bioavailability and membrane permeability.^[1] This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this privileged core.

General Synthesis Strategies

The construction of the thieno[3,2-d]pyrimidine core typically begins with a substituted 3-aminothiophene-2-carboxylate derivative. This common intermediate can be cyclized through various methods to form the pyrimidinone ring, which can then be further functionalized. A prevalent strategy involves the reaction of the aminothiophene with reagents like formamide, urea, or isocyanates. Subsequent chlorination, often with phosphorus oxychloride (POCl₃),

provides a reactive 4-chloro intermediate, which is a key precursor for introducing diverse substituents via nucleophilic aromatic substitution.[5]





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